molecular formula C10H9ClF3NO2 B106815 Ethyl 4-chloro-3-trifluoromethylcarbanilate CAS No. 18585-06-3

Ethyl 4-chloro-3-trifluoromethylcarbanilate

Cat. No. B106815
CAS RN: 18585-06-3
M. Wt: 267.63 g/mol
InChI Key: BAFPGGUKCVCSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-3-trifluoromethylcarbanilate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and methodologies that could be relevant to the synthesis, structure, and properties of similar trifluoromethylated compounds. For instance, the synthesis of diverse trifluoromethyl heterocycles from a single precursor is discussed, which highlights the versatility of trifluoromethyl groups in heterocyclic chemistry . Additionally, the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate demonstrates the importance of chirality and stereoselective methods in the synthesis of compounds that may share similar structural features with ethyl 4-chloro-3-trifluoromethylcarbanilate .

Synthesis Analysis

The synthesis of related compounds often involves the use of diazoketoesters and catalyzed carbene insertion reactions, which could potentially be applied to the synthesis of ethyl 4-chloro-3-trifluoromethylcarbanilate . Additionally, the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate using asymmetric hydrogenation over a catalytic complex suggests that similar strategies could be employed for the synthesis of ethyl 4-chloro-3-trifluoromethylcarbanilate, with attention to the control of stereochemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-chloro-3-trifluoromethylcarbanilate can be determined using X-ray diffraction, as demonstrated for ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate . The crystal structure analysis provides accurate molecular parameters, which are essential for understanding the compound's geometry and potential reactivity.

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds is of significant interest due to their potential applications in various fields. For example, the synthesis of alpha-trifluoromethylated carbanions outlines the challenges and strategies for stabilizing and using these reactive intermediates in organic synthesis . This information could be relevant to understanding the chemical reactions in which ethyl 4-chloro-3-trifluoromethylcarbanilate may participate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their vibrational frequencies, HOMO-LUMO analysis, and molecular electrostatic potential, can be investigated both experimentally and theoretically . Such analyses are crucial for predicting the behavior of ethyl 4-chloro-3-trifluoromethylcarbanilate in various environments and its potential applications. The synthesis and crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate also provide insights into the antioxidant and antimicrobial activities of chlorinated compounds, which could be relevant for the biological applications of ethyl 4-chloro-3-trifluoromethylcarbanilate .

Scientific Research Applications

Stereoselective Synthesis

  • Ethyl 4-chloro-3-trifluoromethylcarbanilate is utilized in the stereoselective synthesis of optical isomers, specifically ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). This compound is a crucial intermediate for the synthesis of pharmacologically significant products, including L-carnitine (Kluson et al., 2019).

Biosynthesis of Enantiopure Intermediates

  • Ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE), derived from ethyl 4-chloro-3-trifluoromethylcarbanilate, serves as a precursor for enantiopure intermediates in chiral drug production, including statins (Ye, Ouyang, & Ying, 2011).

Microbial Synthesis Approaches

  • Microbial synthesis techniques, employing Escherichia coli cells expressing carbonyl reductase and glucose dehydrogenase genes, are used to convert ethyl 4-chloro-3-trifluoromethylcarbanilate into ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric purity (Kizaki et al., 2001).

Molluscicidal Properties

  • Ethyl 4-chloro-3-trifluoromethylcarbanilate shows molluscicidal properties, highlighting its potential in controlling snail populations that are intermediate hosts in the transmission of schistosomiasis (El-bayouki & Basyouni, 1988).

Enzyme-Catalyzed Asymmetric Reduction

  • This compound is involved in enzyme-catalyzed asymmetric reduction processes. For instance, NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor AKU4429 and glucose dehydrogenase are used for its reduction and NADPH recycling (Shimizu et al., 1990).

NMR Study of Derivatives

  • Nuclear magnetic resonance (NMR) studies have been conducted on derivatives of ethyl 4-chloro-3-trifluoromethylcarbanilate, providing valuable information on chemical shifts and coupling constants (Podányi et al., 1996).

Synthesis of Diverse Heterocycles

  • This compound is an intermediary in the synthesis of diverse trifluoromethyl heterocycles, showcasing its versatility in organic chemistry (Honey et al., 2012).

Safety And Hazards

The safety data sheet for Ethyl 4-chloro-3-trifluoromethylcarbanilate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)15-6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFPGGUKCVCSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171802
Record name Ethyl 4-chloro-3-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-3-trifluoromethylcarbanilate

CAS RN

18585-06-3
Record name Ethyl 4-chloro-3-trifluoromethylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018585063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-chloro-3-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-3-trifluoromethylcarbanilate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-3-trifluoromethylcarbanilate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-chloro-3-trifluoromethylcarbanilate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 4-chloro-3-trifluoromethylcarbanilate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-chloro-3-trifluoromethylcarbanilate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-3-trifluoromethylcarbanilate

Citations

For This Compound
1
Citations
АН Иванкин, ВИ Панферов… - Лесной вестник …, 2015 - cyberleninka.ru
Методом хромато-масс спектрометрии изучен полный химический состав компонентов запаха березы и показано, что он включает основные вещества: 1-(1-этоксиэтокси)…
Number of citations: 2 cyberleninka.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.